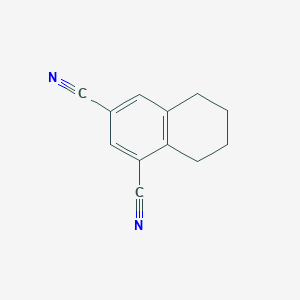
5,6,7,8-Tetrahydronaphthalene-1,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydronaphthalene-1,3-dicarbonitrile: is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, characterized by the presence of two cyano groups (-CN) at the 1 and 3 positions and a tetrahydro structure at the 5, 6, 7, and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile typically involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted to the final product upon acidification with hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydronaphthalene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Naphthalene derivatives with additional functional groups.
Reduction: Amino derivatives of tetrahydronaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5,6,7,8-Tetrahydronaphthalene-1,3-dicarbonitrile is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the creation of diverse chemical libraries for research purposes .
Biology and Medicine: Its structural framework can be modified to create molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile depends on its specific application and the functional groups present in its derivatives. Generally, the compound can interact with molecular targets such as enzymes or receptors, leading to various biological effects. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo-annulene-1,3-dicarbonitrile
- 4-Imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Comparison: 5,6,7,8-Tetrahydronaphthalene-1,3-dicarbonitrile is unique due to its specific substitution pattern and tetrahydro structure. Compared to similar compounds, it offers distinct reactivity and potential for functionalization, making it valuable in synthetic chemistry .
Properties
CAS No. |
64686-39-1 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h5-6H,1-4H2 |
InChI Key |
VEXUWIFZLYDMQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


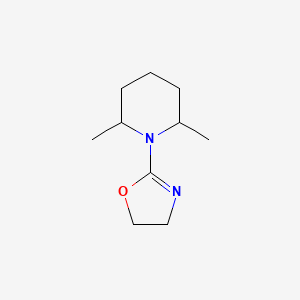
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)
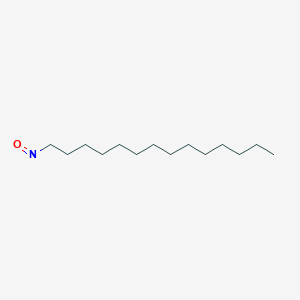

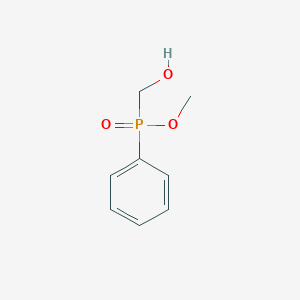
![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)
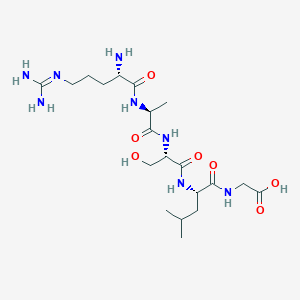
![[125I]-Isoliothyronine](/img/structure/B14485606.png)
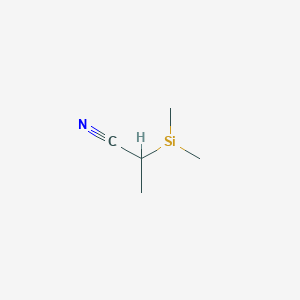
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)
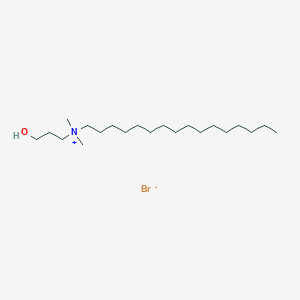
![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
